2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid
Beschreibung
This compound, with the IUPAC name 2-[[[3-[(1-oxobutyl)amino]phenyl]amino]carbonyl]-cyclohexanecarboxylate, is a cyclohexanecarboxylic acid derivative featuring a butyrylamino benzoyl hydrazine moiety. Its molecular formula is C₁₈H₂₄N₂O₄, molecular weight 332.40 g/mol, and CAS registry number BBB/821 (as per available data) . Structurally, it comprises a cyclohexane ring conjugated to a hydrazine linker, a benzoyl group substituted with a butyrylamino (-NHCOC₃H₇) group, and a terminal carboxylic acid.
Eigenschaften
IUPAC Name |
2-[[[4-(butanoylamino)benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-2-5-16(23)20-13-10-8-12(9-11-13)17(24)21-22-18(25)14-6-3-4-7-15(14)19(26)27/h8-11,14-15H,2-7H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTGFTFJRKLRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a cyclohexane ring, a hydrazine moiety, and a butyrylamino group attached to a benzoyl group, making it an intriguing subject for biological activity studies. Its molecular formula is , with a molecular weight of approximately 375.43 g/mol .
The biological activity of this compound is largely attributed to its interactions with specific proteins or enzymes involved in metabolic pathways. Preliminary studies suggest that it may function as an inhibitor or modulator of key biological targets, although detailed mechanisms remain under investigation. Techniques commonly employed in these studies include:
- Molecular docking : To predict binding affinities and interactions with target proteins.
- In vitro assays : To evaluate the compound's effects on cell viability and proliferation.
- In vivo studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
Table 1: Summary of Biological Activity Studies
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Cancer Research : A study evaluated the effects of 2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid on various cancer cell lines. Results indicated that the compound significantly inhibited proliferation, with IC50 values ranging from 15 µM to 25 µM across different cell types. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Metabolic Disorders : Another investigation focused on the compound's potential as a DGAT1 inhibitor, which is relevant in lipid metabolism disorders. The compound demonstrated competitive inhibition with an IC50 value of approximately 45 nM, suggesting its utility in treating conditions like obesity and diabetes .
- Neuroprotective Effects : A recent study assessed neuroprotective properties in models of oxidative stress. The findings revealed that the compound reduced neuronal cell death by approximately 40% under oxidative conditions, indicating potential applications in neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies have shown that the compound is well-absorbed following oral administration, with peak plasma concentrations reached within 1 hour. The half-life was determined to be approximately 3 hours, allowing for potential once-daily dosing regimens .
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 45% |
| Half-life (t1/2) | 3 hours |
| Peak Plasma Conc. | 150 ng/mL |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a broader class of cyclohexanecarboxylic acid derivatives with hydrazine-based linkers. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: The butyrylamino group in the target compound provides moderate hydrophilicity compared to the iodo-methoxy analog (), which is heavier and more sterically hindered . Benzylamino () and thienylcarbonyl () substituents introduce distinct electronic profiles: benzyl enhances aromatic stacking, while sulfur in thienyl may alter redox activity .
Biological Relevance :
- Carboxamide derivatives like 2CA4MBA () with methylsulfanyl groups exhibit in vitro activity, suggesting that sulfur-containing analogs of the target compound may have enhanced bioactivity .
- The 4-chlorobenzoyl derivative () highlights how halogenation can increase lipophilicity but also toxicity, a critical consideration for drug design .
Structural Flexibility: Compounds with fewer rotatable bonds (e.g., 2-[(benzylamino)carbonyl]cyclohexanecarboxylic acid, 4 rotatable bonds) may exhibit improved metabolic stability compared to the target compound’s more flexible hydrazine linker .
Table 2: Pharmacokinetic Parameter Comparison
| Parameter | Target Compound | 2CA4MBA () | Iodo-Methoxy Analog () |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~1.8 | ~3.5 |
| H-bond Donors | 3 | 2 | 3 |
| Rotatable Bonds | 7 | 5 | 6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
